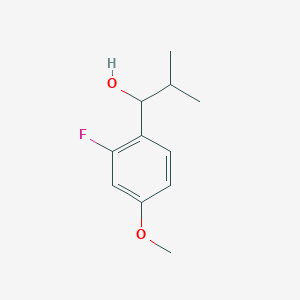

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, also known as (E)-3-(4-chlorophenyl)-1-(2-fluoro-4-methoxyphenyl)-2-propen-1-one , is a novel compound synthesized through Claisen-Schmidt condensation. It exhibits potential antiparasitic properties and is suitable for antileishmanial activity study .

Synthesis Analysis

The compound is synthesized by reacting 4-chlorobenzaldehyde with 2′-fluoro-4′-methoxyacetophenone using aqueous sodium hydroxide in ethanol. Another study reports the reaction involving 1-(2-fluoro-4-methoxyphenyl)ethanone and 2-chlorobenzaldehyde with KOH as the base .Molecular Structure Analysis

The molecular structure of this compound can be visualized using computational methods such as density functional theory (DFT) or single crystal diffraction techniques .Chemical Reactions Analysis

The synthesis involves Claisen-Schmidt condensation, which is an aldol-type reaction. The reaction mechanism includes the formation of a β-hydroxyketone intermediate followed by dehydration to yield the final product .Scientific Research Applications

Radical Cation Fragmentation Studies

Research on the one-electron oxidation of 1-arylpropanols, including molecules structurally similar to 1-(2-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol, has provided insights into the mechanism of side-chain fragmentation involving radical cations. These studies are crucial for understanding the stability and reactivity of potential intermediates in synthetic pathways (Baciocchi et al., 1996).

Environment-Sensitive Fluorophores

The development of fluorophores that exhibit significant changes in fluorescence properties in response to the solvent environment has been another area of interest. Compounds with structures similar to this compound have been explored for their potential in creating new fluorogenic sensors, highlighting the versatility of such molecules in analytical and diagnostic applications (Uchiyama et al., 2006).

Biofuel Production

Significant research has been conducted on the anaerobic production of 2-methylpropan-1-ol (isobutanol), a biofuel, from glucose using engineered microorganisms. Studies focusing on the metabolic engineering of pathways involving compounds related to this compound have demonstrated the potential of biotechnological approaches to sustainable energy production (Bastian et al., 2011).

Chemical Sensing and Detection

The design of chemosensors for the detection of metal ions is another application. Molecules structurally related to this compound have been employed as the basis for sensors that can selectively detect ions such as Zn2+ and Al3+, leveraging the specific interactions between the sensor molecule and the target ions. This research has implications for environmental monitoring and medical diagnostics (Patra et al., 2018).

Medicinal Chemistry and Drug Development

In the context of medicinal chemistry, compounds with structural similarities to this compound have been explored as potential ligands for imaging studies using positron emission tomography (PET). These studies are critical for the development of diagnostic tools for diseases such as Alzheimer's and Parkinson's (Chalon et al., 2006).

properties

IUPAC Name |

1-(2-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-7(2)11(13)9-5-4-8(14-3)6-10(9)12/h4-7,11,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFPAFQGLXHNGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=C(C=C(C=C1)OC)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-benzyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2699604.png)

![(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2699608.png)

![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-methylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2699609.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2699610.png)

![(3Z)-N-(Cyanomethyl)-N-ethyl-3-[(4-methoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2699613.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2699615.png)

![3-(4-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2699619.png)

![Methyl (E)-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2699623.png)

![2-(4-chlorophenoxy)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2699625.png)

![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2699627.png)